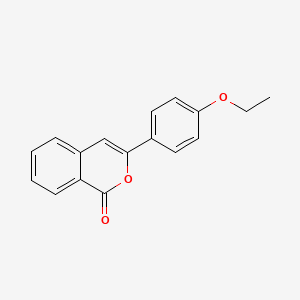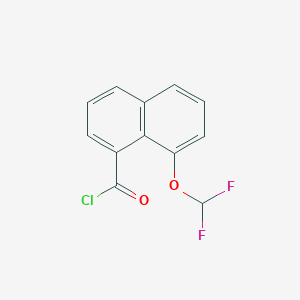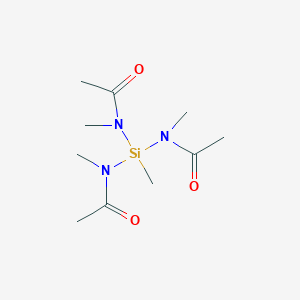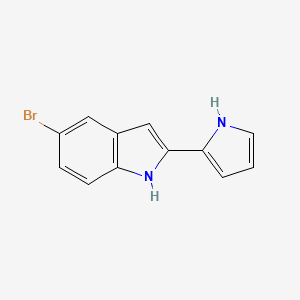
4-Chloro-2-((4-methoxybenzyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((4-methoxybenzyl)thio)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the fourth position and a 4-methoxybenzylthio group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the 4-methoxybenzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((4-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation: The 4-methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the 4-methoxybenzylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the 4-methoxybenzylthio group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with different functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyridines or modified 4-methoxybenzylthio groups.
Applications De Recherche Scientifique
4-Chloro-2-((4-methoxybenzyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The 4-methoxybenzylthio group can interact with the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in the binding site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-((4-methylbenzyl)thio)pyridine
- 4-Chloro-2-((4-ethoxybenzyl)thio)pyridine
- 4-Chloro-2-((4-fluorobenzyl)thio)pyridine
Uniqueness
4-Chloro-2-((4-methoxybenzyl)thio)pyridine is unique due to the presence of the 4-methoxybenzylthio group, which imparts specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly useful in certain applications compared to its analogs with different substituents.
Propriétés
Numéro CAS |
1346707-48-9 |
|---|---|
Formule moléculaire |
C13H12ClNOS |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
4-chloro-2-[(4-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
Clé InChI |
ZBEQFGKOORXQTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


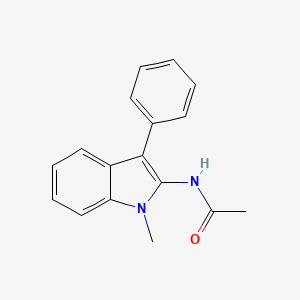
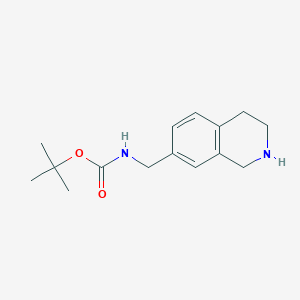
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)



![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
